BGE's primary application in scientific research lies in its role as a reactive diluent for epoxy resins. These resins are widely employed in various scientific fields, including:
While not currently a major focus of research, BGE's properties hold potential for further exploration in various scientific fields:
Butyl glycidyl ether is an industrial chemical characterized by its colorless liquid form and irritating odor. It is primarily utilized as a reactive diluent in epoxy resin systems, enhancing their performance by reducing viscosity and improving mechanical properties such as cryogenic strength, ductility, and impact resistance. This compound is produced through the reaction of butyl alcohol with epichlorohydrin, resulting in a versatile chemical used in various applications like adhesives, sealants, and coatings .
The synthesis of butyl glycidyl ether involves several key reactions:
Butyl glycidyl ether exhibits notable biological activity upon exposure. It is metabolized primarily in the kidneys to several metabolites, including butoxyacetic acid and 3-butoxy-2-hydroxypropionic acid. Acute exposure can lead to respiratory irritation, headaches, dizziness, and skin sensitization. Chronic exposure may result in inflammation and potential reproductive hazards, although its carcinogenicity has not been conclusively established .
The synthesis of butyl glycidyl ether can be achieved through various methods:
Butyl glycidyl ether stands out due to its balance of viscosity reduction and mechanical enhancement in epoxy formulations, making it particularly valuable in industrial applications .
Studies have shown that butyl glycidyl ether interacts with various alcohols in the presence of catalysts, leading to oligomer formation. These interactions can influence the curing process of epoxy systems and affect their final properties. The reaction conditions (e.g., temperature) significantly impact the distribution of products formed during these interactions .
The primary synthesis route involves the nucleophilic ring-opening of epichlorohydrin (ECH) by n-butanol. This two-step process begins with the reaction of n-butanol with ECH under acidic or basic conditions to form a chlorohydrin intermediate. The mechanism proceeds via Lewis acid catalysis, where the hydroxyl group of n-butanol attacks the less substituted carbon of the epoxide ring, yielding 3-chloro-1-butoxy-2-propanol.
Key factors influencing regioselectivity include:
The chlorohydrin intermediate undergoes dehydrochlorination using sodium hydroxide (10–20% w/v) to form the epoxide group. Critical advancements include:
Table 1: Comparative Catalytic Performance in Dehydrochlorination
Catalyst | Conversion (%) | Organochlorine (ppm) | Recyclability |
---|---|---|---|
NaOH (homogeneous) | 92 | 3500 | None |
Sn-Beta zeolite | 95 | 1200 | 5 cycles |
BF₃/activated carbon | 98 | 450 | 15 cycles |
Commercial production employs multi-stage reactors with real-time monitoring:
Yield optimization strategies:
Post-synthesis purification ensures compliance with industrial standards (e.g., ASTM D1652):
Analytical techniques:
Recent patents highlight innovations in catalysis and process design:
Emerging trends focus on:
Butyl glycidyl ether represents a significant member of the glycidyl ether family, characterized by its distinctive molecular architecture combining an epoxide ring with an aliphatic ether linkage [1] [2]. The compound exhibits the molecular formula C₇H₁₄O₂ with a molecular weight of 130.18-130.19 grams per mole [3] [5]. The International Union of Pure and Applied Chemistry designation for this compound is 2-(butoxymethyl)oxirane, reflecting its structural composition wherein a butoxy group is attached to the methyl carbon of an oxirane ring [2] [8].
The structural framework of butyl glycidyl ether comprises a three-membered epoxide ring (oxirane) connected via a methylene bridge to a butyl ether chain [1] [8]. This molecular arrangement is represented by the Simplified Molecular Input Line Entry System notation CCCCOCC1CO1, which illustrates the linear butyl chain connected through an oxygen atom to the epoxide-containing moiety [5] [8]. The compound's stereochemical characteristics are further defined by the InChI Key YSUQLAYJZDEMOT-UHFFFAOYSA-N, providing a unique molecular identifier [2] [8].
The epoxide ring in butyl glycidyl ether exists as a chiral center, leading to the formation of enantiomeric pairs [15] [22]. Research has documented both the (+) and (-) enantiomers of butyl glycidyl ether, with specific rotation values reported for related glycidyl ether compounds [36]. The stereochemical integrity of the epoxide functionality is crucial for the compound's reactivity patterns and applications in asymmetric synthesis .
The molecular structure exhibits a characteristic bent conformation due to the sp³ hybridization of the carbon atoms in the epoxide ring and the tetrahedral geometry around the ether oxygen [20]. This structural arrangement influences the compound's physical properties and chemical reactivity, particularly in ring-opening reactions where stereochemical control becomes paramount [20].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₁₄O₂ | [1] [2] [5] |
Molecular Weight (g/mol) | 130.18-130.19 | [3] [5] [7] |
CAS Registry Number | 2426-08-6 | [2] [5] [8] |
IUPAC Name | 2-(butoxymethyl)oxirane | [2] [5] [8] |
SMILES Notation | CCCCOCC1CO1 | [5] [8] [16] |
InChI Key | YSUQLAYJZDEMOT-UHFFFAOYSA-N | [2] [8] [27] |
The thermophysical characterization of butyl glycidyl ether reveals distinct temperature-dependent properties that are fundamental to its industrial applications [3] [6]. The boiling point of the compound has been consistently reported across multiple sources as 164-167°C at standard atmospheric pressure (760 mmHg) [3] [6] [11]. This relatively moderate boiling point reflects the molecular size and intermolecular forces present in the compound structure [12].
Density measurements for butyl glycidyl ether demonstrate temperature-dependent variations characteristic of organic liquids [3] [11]. At 25°C, the density ranges from 0.908 to 0.92 grams per milliliter, with most commercial specifications citing values around 0.91 grams per milliliter [6] [11] [37]. The specific gravity, measured at 20°C relative to water at 20°C, consistently falls within the range of 0.91 to 0.92 [7] [16] [38].
Viscosity characteristics of butyl glycidyl ether exhibit significant temperature dependence, with values ranging from 1.36 to 2.0 millipascal-seconds at 25°C [10] [11] [33]. Technical documentation from specialized manufacturers reports a viscosity of 1.36 millipascal-seconds at 25°C, indicating the compound's relatively low viscosity compared to higher molecular weight glycidyl ethers [10]. This low viscosity property makes butyl glycidyl ether particularly valuable as a reactive diluent in epoxy resin formulations [6] [14].
The refractive index of butyl glycidyl ether, measured at 20°C using the sodium D-line, ranges from 1.418 to 1.42 [3] [11] [16]. This optical property provides a reliable means of compound identification and purity assessment in analytical applications [38]. The flash point, critical for handling and storage considerations, has been determined to range from 54 to 59°C in closed cup testing [7] [12] [16].
Thermophysical Property | Value | Temperature/Conditions | Reference |
---|---|---|---|
Boiling Point | 164-167°C | 760 mmHg | [3] [6] [11] |
Density | 0.908-0.92 g/mL | 25°C | [6] [11] [37] |
Viscosity | 1.36-2.0 mPa·s | 25°C | [10] [11] [33] |
Refractive Index | 1.418-1.42 | 20°C, sodium D-line | [3] [11] [16] |
Flash Point | 54-59°C | Closed cup | [7] [12] [16] |
Vapor Pressure | 5 hPa | 20°C | [11] [14] |
The solubility characteristics of butyl glycidyl ether reflect its amphiphilic molecular structure, containing both polar epoxide and ether functionalities alongside a nonpolar butyl chain [13]. Water solubility is limited, with reported values of approximately 2 grams per 100 milliliters at 20°C, indicating the compound's hydrophobic character [6] [11] [14]. This limited aqueous solubility is attributed to the dominance of the hydrophobic butyl chain over the polar functional groups [13].
In contrast to its restricted water solubility, butyl glycidyl ether demonstrates excellent miscibility with common organic solvents [13] [16]. The compound shows complete solubility in acetone, benzene, diethyl ether, and ethanol, reflecting its compatibility with both polar and moderately polar organic media [16]. This broad solvent compatibility stems from the compound's dual character, where the butyl chain facilitates dissolution in nonpolar environments while the ether and epoxide groups enable interaction with polar solvents [13].
The partition coefficient (log P) for butyl glycidyl ether has been determined as 0.63 at 25°C, indicating a moderate preference for organic phases over aqueous media [11] [14]. This value places the compound in an intermediate range between highly hydrophilic and highly lipophilic substances, consistent with its observed solubility behavior across different solvent systems [14].
Specialized applications often exploit the compound's solubility characteristics in chlorinated solvents, where butyl glycidyl ether serves as an acid acceptor for stabilization purposes [6] [14]. The compound's ability to dissolve in both polar and nonpolar systems makes it particularly valuable in formulations requiring compatibility across diverse chemical environments [13].
Solvent System | Solubility | Temperature | Reference |
---|---|---|---|
Water | 2 g/100 mL | 20°C | [6] [11] [14] |
Acetone | Miscible | Room temperature | [16] |
Benzene | Miscible | Room temperature | [16] |
Diethyl Ether | Miscible | Room temperature | [16] |
Ethanol | Miscible | Room temperature | [16] |
Log P (octanol/water) | 0.63 | 25°C | [11] [14] |
Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of butyl glycidyl ether, revealing characteristic spectral signatures that confirm the molecular architecture and conformational behavior [17] [20]. Proton nuclear magnetic resonance spectroscopy conducted in deuterated chloroform demonstrates distinct chemical shift patterns corresponding to the various hydrogen environments within the molecule [17].
The epoxide ring protons in butyl glycidyl ether exhibit characteristic chemical shifts in the 2.6-3.1 parts per million region, with the methylene protons of the oxirane ring appearing as complex multipets due to vicinal coupling [17]. Advanced two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence spectroscopy, have been employed to establish connectivity patterns between carbon and hydrogen atoms throughout the molecular framework [20].
Conformational analysis through nuclear magnetic resonance studies reveals the dynamic behavior of the butyl chain and its influence on the overall molecular geometry [20]. The carbon-13 nuclear magnetic resonance spectrum displays distinct resonances for the epoxide carbons, typically appearing in the 44-51 parts per million range, while the ether carbon signals are observed around 70-73 parts per million [20]. These spectral signatures provide valuable information about the electronic environment and conformational preferences of the molecule [20].
Research utilizing nuclear magnetic resonance spectroscopy for conformational studies has demonstrated that butyl glycidyl ether adopts multiple conformational states in solution, with the butyl chain exhibiting rotational freedom around the carbon-carbon bonds [20]. The epoxide ring maintains its rigid geometry, but the overall molecular shape varies depending on the orientation of the flexible alkyl chain [20].
Specialized nuclear magnetic resonance investigations have employed variable temperature studies to examine the conformational dynamics and activation barriers for rotation around key bonds [20]. These studies reveal that the compound exists in rapid conformational equilibrium under normal conditions, with no single preferred conformation dominating the solution state [20].
Fourier transform infrared spectroscopy serves as a powerful analytical tool for characterizing the functional groups present in butyl glycidyl ether, with particular emphasis on the distinctive epoxide vibrations [23] [24]. The infrared spectrum of butyl glycidyl ether exhibits characteristic absorption bands that provide definitive identification of the compound and its structural features [23] [31].
The epoxide functional group displays two primary infrared absorption features that serve as diagnostic indicators [29] [31]. The carbon-hydrogen stretching vibration of the epoxide ring appears as a distinct band around 3056 wavenumbers, representing the unique electronic environment of the cyclic ether hydrogen atoms [31]. This absorption is readily distinguishable from aliphatic carbon-hydrogen stretching modes, which appear at lower frequencies [31].
The second characteristic epoxide absorption occurs in the fingerprint region around 915 wavenumbers, corresponding to the carbon-oxygen-carbon symmetric stretching vibration of the three-membered ring [31]. This band is particularly diagnostic for epoxide identification, as it appears in a relatively clear spectral region with minimal interference from other functional groups [31]. Research has confirmed that this absorption band disappears upon epoxide ring opening, making it valuable for monitoring chemical reactions involving the compound [31].
Additional infrared spectral features include the characteristic ether carbon-oxygen stretching vibrations appearing in the 1000-1300 wavenumbers region [29] [31]. The aliphatic carbon-hydrogen stretching modes of the butyl chain are observed in the 2850-3000 wavenumbers range, while the corresponding bending vibrations appear around 1450-1465 wavenumbers [29] [31].
Attenuated total reflectance infrared spectroscopy has been successfully employed for direct analysis of butyl glycidyl ether without sample preparation, providing rapid identification and purity assessment [24]. The technique demonstrates excellent sensitivity for detecting trace impurities and monitoring the integrity of the epoxide functionality during storage and handling [24].
Infrared Absorption | Frequency (cm⁻¹) | Assignment | Reference |
---|---|---|---|
Epoxide C-H stretch | ~3056 | Oxirane ring C-H | [31] |
Aliphatic C-H stretch | 2850-3000 | Butyl chain C-H | [29] [31] |
C-H bending | 1450-1465 | Methyl/methylene deformation | [29] [31] |
C-O-C stretch (ether) | 1000-1300 | Ether linkage | [29] [31] |
Epoxide C-O stretch | ~915 | Oxirane ring breathing | [31] |
Flammable;Irritant;Health Hazard